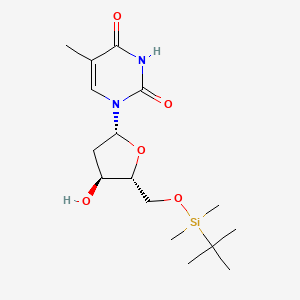

5'-O-Tert-butyldimethylsilyl-thymidine

Descripción general

Descripción

5’-O-TBDMS-dT, también conocido como 5’-O-(terc-butildimetilsilil)-2’-desoxitimidina, es un derivado de nucleósido utilizado principalmente en el campo de la química de ácidos nucleicos. Es una forma modificada de timidina, donde el grupo hidroxilo 5’- está protegido por un grupo terc-butildimetilsilil (TBDMS). Esta protección es crucial para diversas aplicaciones sintéticas, particularmente en la síntesis de oligonucleótidos .

Mecanismo De Acción

La función principal de 5’-O-TBDMS-dT es servir como un nucleósido protegido en la síntesis de oligonucleótidos. El grupo TBDMS protege el grupo hidroxilo 5’- durante las reacciones químicas, evitando reacciones secundarias no deseadas. Una vez que se completan las transformaciones sintéticas deseadas, se elimina el grupo TBDMS para revelar el grupo hidroxilo libre, lo que permite que el nucleósido participe en reacciones adicionales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5’-O-TBDMS-dT típicamente involucra la protección del grupo hidroxilo 5’- de la timidina. El proceso comienza con la reacción de la timidina con cloruro de terc-butildimetilsilil en presencia de una base, como imidazol o nitrato de plata . Las condiciones de reacción a menudo incluyen solventes anhidros como dimetilformamida (DMF) o diclorometano (DCM) para asegurar la exclusión de la humedad, que puede interferir con el proceso de sililación .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para 5’-O-TBDMS-dT no están ampliamente documentados, el enfoque general involucra reacciones de sililación a gran escala bajo condiciones controladas para asegurar un alto rendimiento y pureza. El uso de equipos de síntesis automatizada y medidas estrictas de control de calidad son prácticas comunes en entornos industriales para producir este compuesto de manera eficiente .

Análisis De Reacciones Químicas

Tipos de Reacciones

5’-O-TBDMS-dT principalmente experimenta reacciones de desprotección para eliminar el grupo TBDMS, revelando el grupo hidroxilo libre para modificaciones químicas posteriores. Esta desprotección se logra típicamente utilizando iones fluoruro, a menudo en forma de fluoruro de tetrabutilamonio (TBAF) o ácido fluorhídrico (HF) .

Reactivos y Condiciones Comunes

Desprotección: Fluoruro de tetrabutilamonio (TBAF) en tetrahidrofurano (THF) o ácido fluorhídrico (HF) en piridina.

Reacciones de Acoplamiento: La química de fosforamiditas se utiliza comúnmente, donde el 5’-O-TBDMS-dT se acopla con otros nucleósidos utilizando reactivos como tetrazol o etiltiotetrazol.

Principales Productos Formados

El principal producto formado a partir de la desprotección de 5’-O-TBDMS-dT es 2’-desoxitimidina, que luego puede participar en transformaciones sintéticas adicionales para formar oligonucleótidos u otros derivados de ácidos nucleicos .

Aplicaciones Científicas De Investigación

5’-O-TBDMS-dT se utiliza ampliamente en la síntesis de oligonucleótidos, que son moléculas cortas de ADN o ARN. Estos oligonucleótidos son herramientas esenciales en biología molecular, genética y biotecnología. Se utilizan en diversas aplicaciones, que incluyen:

Síntesis de Genes: Creación de genes sintéticos para fines de investigación y terapéuticos.

PCR y Secuenciación: Funcionan como cebadores en reacciones en cadena de la polimerasa (PCR) y tecnologías de secuenciación.

Terapia Antisentido: Desarrollo de oligonucleótidos antisentido que pueden unirse a secuencias específicas de ARNm para inhibir la expresión génica.

Comparación Con Compuestos Similares

Compuestos Similares

5’-O-DMTr-dT (5’-O-(4,4’-Dimetoxitritil)-2’-desoxitimidina): Otra forma protegida de timidina, donde el grupo hidroxilo 5’- está protegido por un grupo dimetoxitritil (DMTr).

2’-O-TBDMS-ribonucleósidos: Ribonucleósidos protegidos en el grupo hidroxilo 2’- con un grupo TBDMS, utilizados en la síntesis de ARN.

Singularidad

5’-O-TBDMS-dT es único debido a su protección específica en el grupo hidroxilo 5’-, lo que lo hace particularmente útil en la síntesis de ADN. En contraste, los 2’-O-TBDMS-ribonucleósidos se utilizan para la síntesis de ARN, destacando la especificidad de la protección requerida para los diferentes tipos de ácidos nucleicos .

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(19)12(23-13)9-22-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21)/t11-,12+,13+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWIJLIIOKZJMS-YNEHKIRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239733 | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40733-28-6 | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40733-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-O-[(1,1-Dimethylethyl)dimethylsilyl]thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-O-tert-Butyldimethylsilylthymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

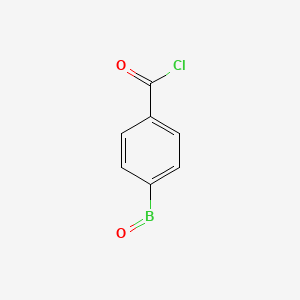

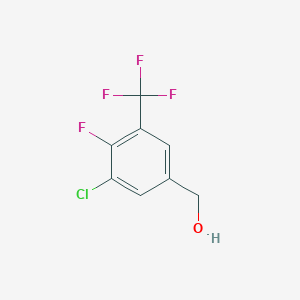

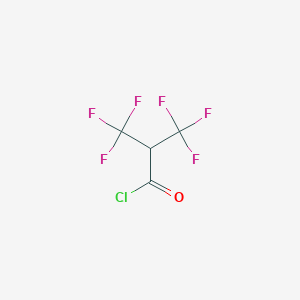

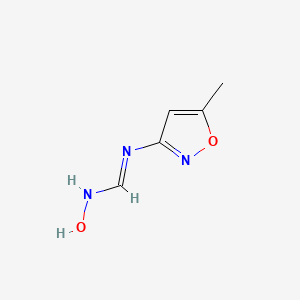

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Mercaptopyrido[3,2-d]pyrimidin-4(3h)-one](/img/structure/B3041825.png)

![3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B3041841.png)

![Methyl 2-[(3,3,3-trifluoro-2-hydroxypropyl)sulphanyl]benzenecarboxylate](/img/structure/B3041844.png)